Methyl 4-propoxybenzofuran-6-carboxylate
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Overview
Description
Methyl 4-propoxybenzofuran-6-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl ester group at the 6-position and a propoxy group at the 4-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-propoxybenzofuran-6-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxybenzyl alcohol derivatives or the use of palladium-catalyzed cross-coupling reactions.
Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzofuran ring is replaced by a propoxy group.
Esterification: The carboxylic acid group at the 6-position is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-propoxybenzofuran-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its structural similarity to other biologically active benzofurans.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of methyl 4-propoxybenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Benzofuran: The parent compound, benzofuran, shares the core structure but lacks the specific substituents present in methyl 4-propoxybenzofuran-6-carboxylate.
4-Propoxybenzofuran: This compound has the propoxy group but lacks the methyl ester group.
6-Carboxybenzofuran: This compound has the carboxyl group but lacks the propoxy group
Uniqueness: this compound is unique due to the specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C13H14O4 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 4-propoxy-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C13H14O4/c1-3-5-16-11-7-9(13(14)15-2)8-12-10(11)4-6-17-12/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
RKCXCIUZEGFJFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC2=C1C=CO2)C(=O)OC |
Origin of Product |
United States |
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